molecular formula C13H10O3 B5555810 6-methoxybenzo[de]chromen-3(2H)-one

6-methoxybenzo[de]chromen-3(2H)-one

Cat. No. B5555810
M. Wt: 214.22 g/mol
InChI Key: KVPRXRDYPPIHTA-UHFFFAOYSA-N
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Description

6-methoxybenzo[de]chromen-3(2H)-one is a chemical compound that belongs to the family of flavonoids. This compound is also known as isobavachalcone and is found in various medicinal plants such as Psoralea corylifolia, Angelica keiskei, and Sophora flavescens. The compound has been used in traditional medicine for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

  • Synthesis Techniques : The synthesis of substituted benzo[c]chromen-6-ones has been demonstrated using a Suzuki coupling and lactonization sequence, with the use of ionic liquids facilitating the process. This method has been scaled from laboratory experiments to multi-kilogram synthesis, highlighting its practical application in large-scale production (Kemperman et al., 2006).

  • Structural and Anticancer Properties : A compound structurally related to 6-methoxybenzo[de]chromen-3(2H)-one has been synthesized and analyzed for its structure and anticancer properties. The compound exhibited significant anticancer ability against human colon cancer cells and was analyzed using techniques like NMR, mass spectrometry, and X-ray crystallography (Ahn et al., 2020).

  • Photochromic Applications : Research into the synthesis of photochromic thieno-2H-chromenes, which are related to this compound, has been conducted. These compounds have potential applications in materials science, particularly in the development of photoresponsive materials (Queiroz et al., 2000).

  • Chemical Synthesis and Applications : A one-pot synthesis method for 2,3-disubstituted chromen-4-one derivatives has been developed, demonstrating a regioselective synthesis approach that could be relevant for compounds related to this compound (Bam & Chalifoux, 2018).

  • Molecular Structure Analysis : The molecular structure of a chromen-2-one derivative has been studied, providing insights into the structural aspects of similar compounds. This research could inform further investigations into the physical and chemical properties of this compound derivatives (Abou et al., 2012).

  • Pharmacological Potential : Modified coumarins, including benzo[c]chromen-6-one derivatives, have been synthesized and evaluated for their biological activity. These compounds have shown potential pharmacological effects, indicating the relevance of this compound in medicinal chemistry (Garazd et al., 2002).

Mechanism of Action

The mechanism of the Diels–Alder cycloaddition reaction involved in the synthesis of “6-methoxybenzo[de]chromen-3(2H)-one” has been investigated by DFT calculations and was confirmed to be concerted through a slightly asynchronous transition state .

Safety and Hazards

The compound “6-methoxybenzo[de]chromen-3(2H)-one” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the signal word “Warning” and the hazard statement "H302: Harmful if swallowed" .

Future Directions

The synthesis of “6-methoxybenzo[de]chromen-3(2H)-one” and similar compounds has potential applications in various fields due to their unique chemical properties . Future research could focus on exploring these applications further, as well as optimizing the synthesis process to increase yields and reduce costs .

properties

IUPAC Name

8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c1-15-11-6-5-8-10(14)7-16-12-4-2-3-9(11)13(8)12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPRXRDYPPIHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C3C2=C(C=C1)C(=O)CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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